2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid
CAS No.: 2097993-37-6
Cat. No.: VC3147815
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097993-37-6 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H21NO3/c1-4-15-7-9-5-12(6-10(13)14)8-11(9,2)3/h9H,4-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | MMQQCUGMKVTLHV-UHFFFAOYSA-N |
| SMILES | CCOCC1CN(CC1(C)C)CC(=O)O |
| Canonical SMILES | CCOCC1CN(CC1(C)C)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound's core is a pyrrolidine ring, a five-membered heterocycle containing one nitrogen atom. Key structural features include:
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A nitrogen atom at position 1, which serves as the attachment point for the acetic acid moiety
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Two methyl groups at position 3, creating a quaternary carbon center
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An ethoxymethyl group (CH₂OCH₂CH₃) at position 4
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An acetic acid group (CH₂COOH) attached to the nitrogen atom
The presence of the acetic acid group confers acidic properties to the molecule, similar to those observed in other carboxylic acids like acetic acid itself. In solution, this group can undergo ionization to release a proton:
R-COOH ⇌ R-COO⁻ + H⁺
This dissociation behavior influences the compound's solubility in various solvents and its ability to participate in acid-base reactions.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:
The compound is expected to demonstrate amphoteric behavior due to the presence of both the basic pyrrolidine nitrogen and the acidic carboxyl group. Like other carboxylic acids, it likely forms hydrogen-bonded dimers in the vapor phase and chains in the solid state, similar to the behavior observed with acetic acid .
Chemical Properties
The chemical reactivity of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid is primarily determined by its functional groups:
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The carboxylic acid group can participate in typical reactions of carboxylic acids:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
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The tertiary amine of the pyrrolidine ring:
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Acts as a base and can be protonated
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Can form quaternary ammonium salts with alkylating agents
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May participate in complexation with Lewis acids
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The ethoxy group:
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Can undergo cleavage under strong acidic conditions
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Participates in hydrogen bonding as an acceptor
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Similar to acetic acid, this compound is expected to be a weak monoprotic acid with moderate dissociation in aqueous solutions .
Synthesis Methods
Route via N-Alkylation
A potential synthetic route could involve N-alkylation of an appropriately substituted pyrrolidine derivative with a haloacetic acid ester, followed by hydrolysis:
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Starting with 4-(ethoxymethyl)-3,3-dimethylpyrrolidine
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N-alkylation with ethyl bromoacetate or similar reagent
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Hydrolysis of the resulting ester to yield the target carboxylic acid
This approach is analogous to methods used for other N-substituted acetic acid derivatives.
Alternative Synthetic Approaches
Drawing on synthetic methodologies for related compounds, alternative approaches might include:
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Reductive amination between a pyrrolidine and glyoxylic acid derivatives
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Ring formation and subsequent functionalization, similar to the Suzuki-Miyaura coupling reactions described for other acetic acid derivatives
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Modification of existing pyrrolidine acetic acid derivatives through selective alkylation and functionalization
The Suzuki-Miyaura cross-coupling methodology, as demonstrated for the synthesis of compounds like 2-(thiophen-2-yl)acetic acid derivatives, could potentially be adapted with appropriate modifications to introduce the necessary substituents on the pyrrolidine scaffold .
Analytical Characterization
Spectroscopic Data
Based on structural analysis and comparison with similar compounds, the following spectroscopic characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (estimated chemical shifts, δ in ppm):
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.5-12.0 | broad singlet | 1H |
| -CH₂COOH | 3.2-3.5 | singlet | 2H |
| Pyrrolidine H (positions 2,5) | 2.4-3.2 | multiplet | 4H |
| -CH₂OCH₂CH₃ | 3.3-3.6 | multiplet | 4H |
| -OCH₂CH₃ | 1.1-1.3 | triplet | 3H |
| -C(CH₃)₂ | 0.9-1.1 | singlet | 6H |
| -CH at position 4 | 1.8-2.2 | multiplet | 1H |
¹³C NMR (estimated chemical shifts, δ in ppm):
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| -COOH | 170-175 |
| Pyrrolidine C (positions 2,5) | 45-55 |
| -CH₂OCH₂CH₃ | 65-75 (CH₂O), 65-70 (OCH₂) |
| C-4 (pyrrolidine) | 35-45 |
| C-3 (quaternary) | 35-40 |
| -C(CH₃)₂ | 20-25 |
| -OCH₂CH₃ | 15-20 |
| -CH₂COOH | 55-60 |
Infrared Spectroscopy (IR)
Expected characteristic IR absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 3200-2800 (broad) |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C-O stretch (carboxylic acid) | 1210-1320 |
| C-N stretch (tertiary amine) | 1030-1230 |
| C-O-C stretch (ether) | 1050-1150 |
| C-H stretch (alkyl) | 2850-2950 |
Mass Spectrometry
Expected fragmentation pattern would likely include:
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Molecular ion peak at m/z 215
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Loss of -COOH group (m/z 170)
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Fragmentation of the ethoxymethyl group
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Characteristic pyrrolidine ring fragments
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis would be suitable for purification and analysis of this compound, similar to methods used for other acetic acid derivatives. A reversed-phase approach using C8 or C18 columns would be appropriate, as demonstrated for related compounds . Typical HPLC conditions might include:
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Stationary phase: C8 or C18 reversed-phase column
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Mobile phase: Gradient of water and acetonitrile or methanol with 0.1% formic acid
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Detection: UV at 210-240 nm or mass spectrometry
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Estimated retention time: Comparable to other small polar molecules with similar functional groups
This analytical approach is consistent with the methodology described for the purification of 2-(thiophen-2-yl)acetic acid derivatives, which were successfully analyzed by RP-HPLC methods .
Biological Activities and Applications
Structure-Activity Relationships
The specific substitution pattern on the pyrrolidine ring likely influences the compound's biological activity profile:
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The 3,3-dimethyl substitution introduces conformational constraints and lipophilicity
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The ethoxymethyl group at position 4 provides hydrogen bond acceptor capability
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The acetic acid moiety at the nitrogen introduces acidic character and potential for ionic interactions
These structural features collectively determine the compound's ability to interact with biological targets. The importance of specific functional groups in related compounds has been demonstrated through docking studies, showing how aromatic substituents and carboxylic acid groups form key interactions with protein binding sites .
Current Research and Future Directions
Research Opportunities
Several research directions could be pursued to better understand and utilize 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid:
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Comprehensive Structural Characterization: Complete spectroscopic analysis including X-ray crystallography to determine precise three-dimensional structure
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Biological Activity Screening: Systematic evaluation against a panel of enzymes and receptors to identify potential therapeutic applications
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Synthetic Optimization: Development of efficient, scalable synthetic routes to facilitate further research
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Structure-Activity Relationship Studies: Synthesis and testing of structural analogs to identify key pharmacophores
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Molecular Modeling: Computational studies to predict interactions with potential biological targets, similar to the docking analyses performed for other acetic acid derivatives
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